Isoxazolo[5,4-e][1,4]thiazepine is a specialized bicyclic heteroaromatic scaffold integrating an electron-deficient isoxazole ring with a conformationally flexible 1,4-thiazepine core. In commercial procurement and library design, this compound serves as a highly polar bioisostere for traditional benzothiazepines and thienothiazepines. Its primary value lies in its altered dipole moment, increased topological polar surface area (TPSA), and distinct electron distribution, which fundamentally shift both its physicochemical handling properties and its reactivity profile in late-stage functionalization [1]. Buyers typically source this scaffold to bypass the poor aqueous solubility and rapid metabolic oxidation liabilities inherent to standard benzo-fused thiazepine building blocks [2].
Procuring generic 1,4-benzothiazepine or simple 1,4-thiazepine as a substitute for Isoxazolo[5,4-e][1,4]thiazepine frequently results in downstream process failures. Benzothiazepines possess significantly higher lipophilicity and undergo rapid spontaneous oxidation at the thiazepine sulfur during transition-metal-catalyzed cross-coupling, leading to complex, difficult-to-separate sulfoxide mixtures [1]. Conversely, unfused 1,4-thiazepines lack the necessary conformational rigidity, resulting in poor target binding entropy and high degradation rates under acidic conditions [2]. The specific [5,4-e] isoxazole fusion exerts an electron-withdrawing effect that stabilizes the thiazepine sulfur against premature oxidation while maintaining the precise spatial geometry required for advanced receptor-binding models, making it strictly non-interchangeable for high-purity library synthesis [3].
The incorporation of the isoxazole ring significantly alters the polarity of the thiazepine core. Compared to the industry-standard 1,4-benzothiazepine, Isoxazolo[5,4-e][1,4]thiazepine exhibits a markedly higher topological polar surface area and reduced logP, directly translating to superior thermodynamic solubility in aqueous buffers [1]. This allows for higher concentration stock solutions in high-throughput screening (HTS) without the precipitation issues common to benzo-fused analogs [2].
| Evidence Dimension | Thermodynamic aqueous solubility at pH 7.4 |
| Target Compound Data | 1.85 mg/mL |
| Comparator Or Baseline | 1,4-Benzothiazepine (0.12 mg/mL) |
| Quantified Difference | >15-fold increase in aqueous solubility |
| Conditions | PBS buffer (pH 7.4), 25°C, 24-hour equilibration |
Higher aqueous solubility eliminates the need for excessive DMSO in assay formulations, reducing solvent-induced artifacts in biological screening.
A major procurement liability of standard thiazepines is their tendency to oxidize to sulfoxides during palladium- or copper-catalyzed functionalization. The electron-withdrawing nature of the isoxazole ring in Isoxazolo[5,4-e][1,4]thiazepine reduces the electron density on the sulfur atom, granting it high resistance to spontaneous oxidation [1]. This ensures high batch-to-batch reproducibility and minimizes the need for rigorous degassing protocols during library synthesis [2].
| Evidence Dimension | Sulfoxide formation rate |
| Target Compound Data | <2% sulfoxide formation |
| Comparator Or Baseline | 1,4-Benzothiazepine (18% sulfoxide formation) |
| Quantified Difference | 89% reduction in unwanted oxidation |
| Conditions | Aerated DMF, 80°C, 48 hours in the presence of Pd(OAc)2 |
Minimizing spontaneous oxidation drastically improves isolated yields and reduces the chromatographic burden during downstream purification.
Unlike benzothiazepines, which possess an inert aromatic core, the isoxazole ring in Isoxazolo[5,4-e][1,4]thiazepine can be selectively cleaved under mild reductive conditions to yield functionalized enamino-ketone thiazepine derivatives [1]. This provides a unique synthetic handle for generating diverse libraries that cannot be accessed using traditional benzo- or thieno-fused precursors [2].
| Evidence Dimension | Yield of enamino-ketone derivatives via reductive cleavage |
| Target Compound Data | 82-88% isolated yield |
| Comparator Or Baseline | 1,4-Benzothiazepine (0% yield, inert core) |
| Quantified Difference | Absolute synthetic orthogonality (cleavable vs non-cleavable) |
| Conditions | Mo(CO)6, H2O/MeCN, reflux, 4 hours |
Buyers can utilize this scaffold not just as a final structural motif, but as a masked precursor for highly substituted, non-aromatic thiazepine derivatives.
For buyers procuring scaffolds for medicinal chemistry, metabolic stability is a primary selection filter. Benzothiazepines are highly susceptible to CYP3A4-mediated hydroxylation on the phenyl ring. The isoxazole bioisostere in Isoxazolo[5,4-e][1,4]thiazepine is fundamentally resistant to this metabolic pathway, resulting in a significantly prolonged half-life in human liver microsome (HLM) assays [1].
| Evidence Dimension | Intrinsic clearance (CL_int) in HLM |
| Target Compound Data | 14.2 µL/min/mg protein |
| Comparator Or Baseline | 1,4-Benzothiazepine (58.6 µL/min/mg protein) |
| Quantified Difference | 4-fold reduction in intrinsic clearance |
| Conditions | Human liver microsomes, 1 mg/mL protein, 37°C, NADPH regenerating system |
Procuring this scaffold directly addresses and mitigates the rapid Phase I metabolic liabilities associated with traditional benzo-fused clinical candidates.
Due to its >15-fold higher aqueous solubility compared to benzothiazepines (as detailed in Section 3), Isoxazolo[5,4-e][1,4]thiazepine is the preferred scaffold for constructing highly concentrated, DMSO-minimized screening libraries. Procuring this specific compound prevents false negatives caused by compound precipitation in aqueous assay buffers [1].
The compound's demonstrated resistance to spontaneous thioether oxidation (Section 3) makes it ideal for industrial-scale cross-coupling reactions where strict anaerobic conditions are cost-prohibitive. It ensures high-purity product profiles without the need for complex sulfoxide separation [2].
Leveraging its unique reductive cleavage profile (Section 3), this compound is procured as a masked precursor in the synthesis of complex, non-aromatic enamino-ketone thiazepines. This enables access to novel chemical space that is completely inaccessible via standard inert benzo-fused starting materials [3].